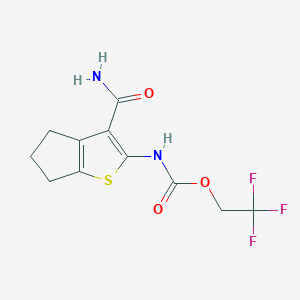

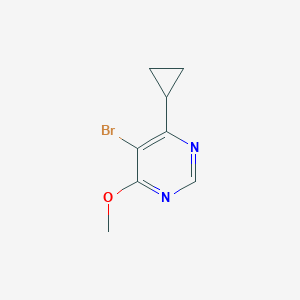

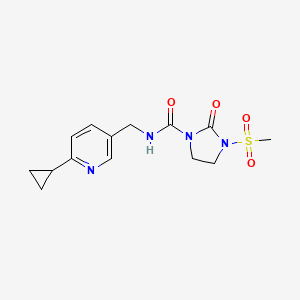

![molecular formula C20H18N4O2S2 B2825260 Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897469-09-9](/img/structure/B2825260.png)

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, also known as BMT-1, is a novel compound that has shown potential in scientific research applications.

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of benzothiazole derivatives, including structures similar to Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, has been explored for their potential antimicrobial activities. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-Mycobacterial Chemotypes

The benzothiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical structure , has been identified as a new chemotype with potential anti-mycobacterial properties. Several compounds within this class demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain in vitro, with minimal inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as anti-tubercular agents (Pancholia et al., 2016).

Antiproliferative Activity

The structure of benzothiazole derivatives also suggests potential antiproliferative activities. One study focused on the synthesis and structural exploration of a novel bioactive heterocycle related to benzothiazoles, which was evaluated for its antiproliferative activity. The compound showed promising results, indicating the potential for benzothiazole derivatives in cancer research (Benaka Prasad et al., 2018).

Dual Action Antidepressants

Some benzothiazole derivatives have been synthesized to obtain new drugs with dual antidepressant actions, targeting both 5-HT1A serotonin receptors and serotonin transporters. This indicates the potential of benzothiazole compounds in the development of treatments for depressive disorders (Orus et al., 2002).

Catalytic Applications

Benzothiazole derivatives have also been studied for their catalytic properties. For instance, a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y showed significant catalytic activity for the oxidation of primary alcohols and hydrocarbons, indicating the utility of benzothiazole-based compounds in catalysis (Ghorbanloo & Maleki Alamooti, 2017).

Mécanisme D'action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

For instance, similar compounds have been shown to inhibit COX enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, the compound could potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in inflammation. By inhibiting COX enzymes, it could disrupt the synthesis of prostaglandins, which are key mediators of the inflammatory response . This could lead to a reduction in inflammation and associated symptoms.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could lead to a decrease in symptoms associated with inflammation, such as pain and swelling.

Propriétés

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-26-14-3-5-16-18(11-14)28-20(22-16)24-8-6-23(7-9-24)19(25)13-2-4-15-17(10-13)27-12-21-15/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGRBEFQZMJIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

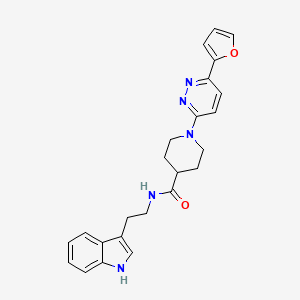

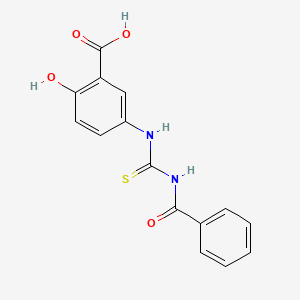

![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2825179.png)

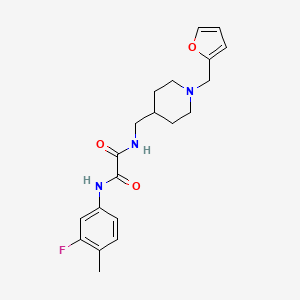

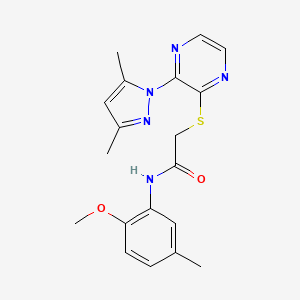

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2825183.png)

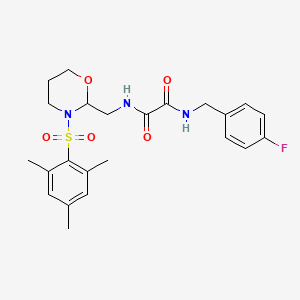

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)

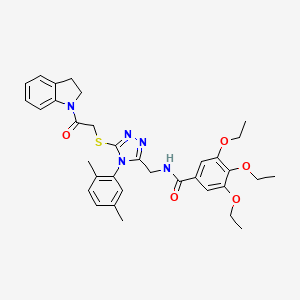

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2825192.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2825199.png)